molecular formula C10H8N2OS3 B14345152 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one CAS No. 91259-97-1

3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one

Cat. No.: B14345152
CAS No.: 91259-97-1
M. Wt: 268.4 g/mol
InChI Key: NWFQFIFNQNLPAZ-UHFFFAOYSA-N
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Description

3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains both thiazole and thiophene rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a thiazole derivative with a thiophene derivative under specific conditions such as the presence of a base or an acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound might participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds containing thiazole and thiophene rings are often investigated for their potential as antimicrobial, antifungal, or anticancer agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including their ability to interact with specific biological targets.

Industry

Industrially, these compounds could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action for 3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring.

    Thiophene Derivatives: Compounds containing the thiophene ring.

    Thiazolidinones: Compounds containing the thiazolidinone ring.

Uniqueness

3-(1,3-Thiazol-2-yl)-2-(thiophen-3-yl)-1,3-thiazolidin-4-one is unique in that it combines multiple heterocyclic rings, which could confer distinct chemical and biological properties compared to simpler analogs.

Properties

CAS No.

91259-97-1

Molecular Formula

C10H8N2OS3

Molecular Weight

268.4 g/mol

IUPAC Name

3-(1,3-thiazol-2-yl)-2-thiophen-3-yl-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H8N2OS3/c13-8-6-16-9(7-1-3-14-5-7)12(8)10-11-2-4-15-10/h1-5,9H,6H2

InChI Key

NWFQFIFNQNLPAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CSC=C2)C3=NC=CS3

Origin of Product

United States

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